N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their pharmacological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity . Additionally, they can interact with microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Thiabendazole: Another antiparasitic agent with a broad spectrum of activity.
Mebendazole: Used to treat parasitic worm infections and has a similar mechanism of action to albendazole.
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique pharmacological properties and applications compared to other benzimidazole derivatives.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-triethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-27-18-13-15(14-19(28-5-2)21(18)29-6-3)22(26)23-12-11-20-24-16-9-7-8-10-17(16)25-20/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFFJJOAQIZLHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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